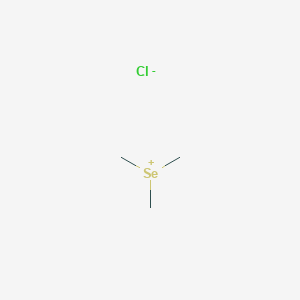
Trimethylselenonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylselenonium chloride: is an organoselenium compound with the chemical formula (CH₃)₃SeCl It is a member of the selenonium salts, which are characterized by the presence of a positively charged selenium atom bonded to three methyl groups and a chloride anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylselenonium chloride can be synthesized through the reaction of trimethylselenonium iodide with silver chloride. The reaction typically occurs in an aqueous medium and involves the exchange of the iodide ion with the chloride ion to form the desired product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trimethylselenonium chloride can undergo oxidation reactions, where the selenium atom is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the selenium atom is reduced to lower oxidation states.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are commonly employed.
Major Products:
Oxidation: Products may include selenoxides or selenones.
Reduction: Products may include selenides or elemental selenium.
Substitution: Products depend on the nucleophile used, resulting in various selenonium derivatives.
Applications De Recherche Scientifique
Organic Synthesis
Trimethylselenonium chloride is utilized as a reagent in organic chemistry for the formation of carbon-selenium bonds. It serves as a precursor for synthesizing various organoselenium compounds, which are valuable in medicinal chemistry and materials science.
Key Reactions :
- Formation of Selenides : The compound can react with nucleophiles to produce selenides, which are important intermediates in organic synthesis.
- Selenium Exchange Reactions : It is involved in selenium exchange reactions, allowing for the introduction of selenium into organic molecules.
Biological Research
The compound has garnered attention for its potential biological applications, particularly due to its interactions with biological molecules. It is studied for its role in redox biology and antioxidant properties.
- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant effects, contributing to cellular protection against oxidative stress.
- Biological Studies : It is used in studies examining selenium's role in human health, including its effects on cancer and cardiovascular diseases.
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific electronic or optical characteristics.
- Material Science : It is used in creating advanced materials such as polymers and coatings that require selenium functionality.
- Chemical Manufacturing : The compound plays a role in synthesizing other organoselenium compounds that are used across various industries.
Data Tables
| Application Area | Specific Use Case | Example Products |
|---|---|---|
| Organic Synthesis | Carbon-selenium bond formation | Selenides |
| Biological Research | Antioxidant studies | Selenium-based antioxidants |
| Industrial Applications | Production of specialty chemicals | Advanced polymers |
Case Study 1: Antioxidant Properties
A study published in the Journal of Biological Chemistry explored the antioxidant properties of this compound. Researchers found that it effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in preventing oxidative damage associated with chronic diseases.
Case Study 2: Synthesis of Organoselenium Compounds
In a research project focused on developing new organoselenium derivatives, this compound was utilized to synthesize various selenides through nucleophilic substitution reactions. The resulting compounds demonstrated promising biological activities, paving the way for further pharmacological exploration.
Mécanisme D'action
The mechanism of action of selenonium, trimethyl-, chloride involves its interaction with various molecular targets. The positively charged selenium atom can form bonds with nucleophilic sites on biological molecules, influencing their structure and function. This interaction can affect cellular redox states, enzyme activities, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Selenomethionine: An organoselenium compound found in biological systems, used as a dietary supplement.
Selenium dioxide: An inorganic selenium compound used in various industrial applications.
Uniqueness: Trimethylselenonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions
Propriétés
Numéro CAS |
18987-38-7 |
|---|---|
Formule moléculaire |
C3H9ClSe |
Poids moléculaire |
159.53 g/mol |
Nom IUPAC |
trimethylselanium;chloride |
InChI |
InChI=1S/C3H9Se.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZUSQGLTVAQZHSN-UHFFFAOYSA-M |
SMILES |
C[Se+](C)C.[Cl-] |
SMILES canonique |
C[Se+](C)C.[Cl-] |
Numéros CAS associés |
25930-79-4 (Parent) |
Synonymes |
trimethylselenonium trimethylselenonium chloride trimethylselenonium iodide, (75)Se-labeled trimethylselenonium nitrate, (75)Se-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















